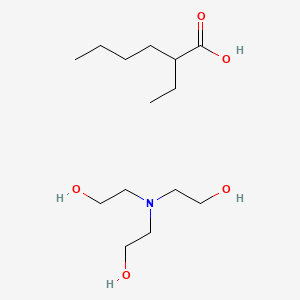

Triethanolamine 2-ethylhexoate

Description

Triethanolamine 2-ethylhexoate is an organic compound formed by the reaction of triethanolamine and 2-ethylhexanoic acid. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.

Properties

CAS No. |

68130-91-6 |

|---|---|

Molecular Formula |

C14H31NO5 |

Molecular Weight |

293.40 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2 |

InChI Key |

WOIZEJSXFHDUNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine 2-ethylhexoate is synthesized by reacting triethanolamine with 2-ethylhexanoic acid. The reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of reactant ratios, temperature, and stirring speed to achieve the desired product quality.

Chemical Reactions Analysis

Acid-Base and Neutralization Reactions

Triethanolamine 2-ethylhexoate participates in acid-base reactions due to its ammonium cation () and carboxylate anion (). Key reactions include:

-

Proton Transfer : The ammonium cation can donate a proton to stronger bases, reforming triethanolamine and releasing 2-ethylhexanoic acid .

-

Salt Formation : Reacts with mineral acids (e.g., HCl) to form triethanolamine hydrochloride and 2-ethylhexanoic acid .

Example Reaction:

(R = 2-ethylhexyl)

Oxidation Reactions

The hydroxyl groups on the triethanolamine moiety are susceptible to oxidation. Common reagents and outcomes include:

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| Acidic, elevated temps | Ketones or carboxylic acids | |

| Aqueous, room temp | Partially oxidized derivatives |

Mechanism : Oxidation targets the groups, converting them to carbonyl or carboxyl functionalities .

Catalytic Transesterification

While direct data on this compound is limited, analogous esters like methyl-2-ethylhexanoate undergo transesterification with glycols. Key findings from related systems :

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| 160 | 4 | >99.9 | <0.1% monoester | |

| 138 | 6 | 98.9 | 1.1% monoester |

Reaction Scope :

-

Transesterification with alcohols (e.g., triethylene glycol) replaces the 2-ethylhexanoate group with other alkoxy chains .

Reduction Reactions

The carboxylate anion can be reduced under specific conditions:

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| Anhydrous ether, reflux | 2-ethylhexanol | |

| Protic solvents | Partial reduction |

Mechanism : Reduction of the carboxylate group () to a primary alcohol () requires prior protonation to the carboxylic acid form .

Substitution and Esterification

The hydroxyl groups on triethanolamine enable esterification or etherification:

Esterification with Acyl Chlorides :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:

Scientific Research Applications

Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Used in the preparation of biological buffers and as a stabilizing agent in biochemical assays.

Medicine: Used in pharmaceutical formulations as a pH adjuster and stabilizer.

Industry: Used in the production of coatings, lubricants, and personal care products.

Mechanism of Action

Triethanolamine 2-ethylhexoate exerts its effects through its ability to act as a surfactant and emulsifier. It can solubilize oils and other hydrophobic compounds, making them miscible in water. This property is due to the presence of both hydrophilic and hydrophobic groups in its structure. The compound can also act as a pH adjuster by accepting or donating protons, thereby stabilizing the pH of solutions .

Comparison with Similar Compounds

Similar Compounds

Triethanolamine: A similar compound with three hydroxyethyl groups, used in similar applications.

Diethanolamine: Contains two hydroxyethyl groups and is used in similar applications but has different chemical properties.

Monoethanolamine: Contains one hydroxyethyl group and is used in similar applications but has different chemical properties.

Uniqueness

Triethanolamine 2-ethylhexoate is unique due to the presence of the 2-ethylhexanoic acid moiety, which imparts distinct chemical properties and enhances its effectiveness as a surfactant and emulsifier. This makes it particularly useful in applications requiring high solubility and stability.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying triethanolamine 2-ethylhexoate in complex matrices?

- Methodological Answer : Gas chromatography coupled with thermal energy analysis (GC-TEA) is widely used for precise quantification in biological and environmental samples. Calibration standards should account for matrix effects, and validation should include recovery tests (e.g., spiked samples) to ensure accuracy. Triethanolamine derivatives may require derivatization for improved chromatographic separation . Physicochemical properties such as boiling point (35.96°C) and density (87.70 g/cm³ at 25°C) are critical for method optimization .

Q. What are the key physicochemical properties of this compound critical for formulation stability?

- Methodological Answer : Key properties include pH-dependent solubility (due to its weak base nature), viscosity, and thermal stability. For example, its solubility in polar solvents decreases at higher temperatures, impacting emulsification in formulations like transdermal gels. Stability studies should monitor hydrolysis under varying pH (8–11) and temperature conditions (25–50°C) .

Q. How does this compound interact with surfactants in emulsion systems?

- Methodological Answer : Its amphiphilic structure allows it to act as a co-emulsifier. Compatibility tests with nonionic surfactants (e.g., Cremophor RH 40) should assess phase separation and droplet size via dynamic light scattering. Factorial designs (e.g., 2³ full factorial) can optimize ratios of this compound, surfactants, and stabilizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported dermal irritation potentials of this compound across experimental models?

- Methodological Answer : Contradictions arise from differences in exposure protocols (e.g., open vs. occluded tests) and species-specific responses. A meta-analysis should standardize parameters (dose, duration, solvent) and use in vitro models (e.g., reconstructed human epidermis) alongside in vivo data. Evidence shows mild irritation in rabbits at 500 mg (open test) but low systemic toxicity in humans .

Q. What experimental designs are optimal for evaluating the catalytic efficiency of metal 2-ethylhexoate complexes in polymer synthesis?

- Methodological Answer : Use response surface methodology (RSM) to study interactions between metal type (e.g., cobalt, zinc), temperature, and solvent polarity. For example, cobalt 2-ethylhexoate in antifouling coatings requires testing under accelerated weathering conditions (UV exposure, salt spray) to assess catalytic degradation of silicone polymers .

Q. How does the alkyl chain length in 2-ethylhexoate derivatives influence their phase behavior in lipid-based drug delivery systems?

- Methodological Answer : Conduct pseudo-ternary phase diagrams using water titration to map microemulsion regions. Compare this compound with shorter-chain analogs (e.g., ethylhexanoate) to evaluate effects on droplet size and drug loading capacity. Rheological profiling (e.g., shear-thinning behavior) is critical for injectable formulations .

Q. What mechanisms underlie the pH-dependent release of active ingredients from this compound-stabilized nanoparticles?

- Methodological Answer : Use dialysis membranes (12–15 kDa cutoff) to study release kinetics under simulated physiological pH (4.5–7.4). FTIR and XPS can track protonation/deprotonation of amine groups, which alter nanoparticle surface charge and colloidal stability. Cross-linking density assays (e.g., Swelling Ratio) further quantify structural integrity .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thermal decomposition products of this compound?

- Methodological Answer : Variations in pyrolysis-GC/MS conditions (e.g., heating rate, oxygen availability) affect decomposition pathways. Controlled inert vs. oxidative atmospheres should be compared to identify dominant products (e.g., nitrogen oxides vs. CO). Standardized protocols (ASTM/EISO) are recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.